molecular formula C18H27N5 B11182010 1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine

1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine

Cat. No.: B11182010
M. Wt: 313.4 g/mol
InChI Key: OGYRWWIGOBAZSV-UHFFFAOYSA-N
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Description

1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a tert-butyl-tetrazole and a methylphenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. The resulting tetrazole is then coupled with a piperidine derivative through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-TERT-BUTYL-1H-1,2,3-TRIAZOL-4-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE
  • 1-[(1-TERT-BUTYL-1H-1,2,3-TRIAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE
  • 1-[(1-TERT-BUTYL-1H-1,2,4-TRIAZOL-3-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE

Uniqueness

What sets 1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE apart from similar compounds is its tetrazole ring, which provides unique electronic and steric properties. This makes it particularly useful in applications requiring specific binding affinities and reactivity .

Properties

Molecular Formula

C18H27N5

Molecular Weight

313.4 g/mol

IUPAC Name

1-[(1-tert-butyltetrazol-5-yl)-(4-methylphenyl)methyl]piperidine

InChI

InChI=1S/C18H27N5/c1-14-8-10-15(11-9-14)16(22-12-6-5-7-13-22)17-19-20-21-23(17)18(2,3)4/h8-11,16H,5-7,12-13H2,1-4H3

InChI Key

OGYRWWIGOBAZSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=NN=NN2C(C)(C)C)N3CCCCC3

Origin of Product

United States

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